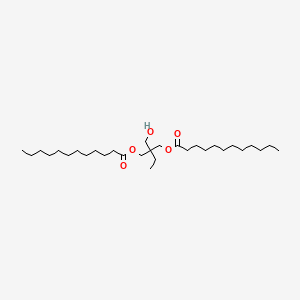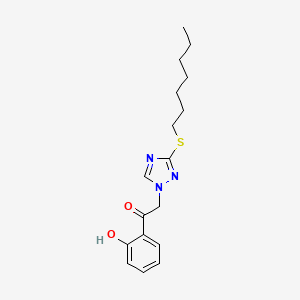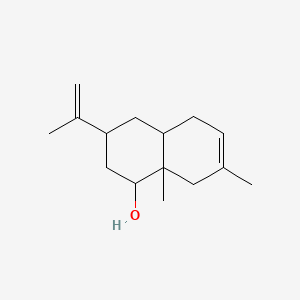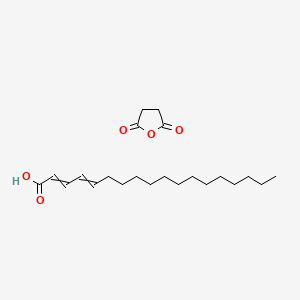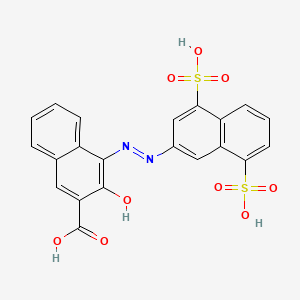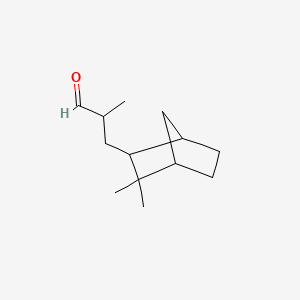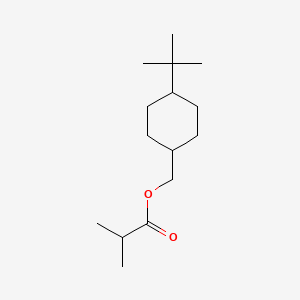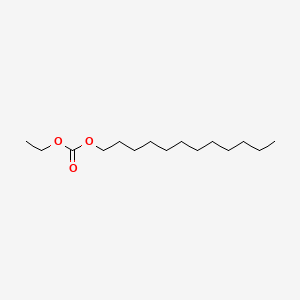![molecular formula C12H14Br4O6 B12678936 3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol CAS No. 83929-75-3](/img/structure/B12678936.png)
3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is a brominated organic compound. It is characterized by the presence of multiple bromine atoms and hydroxyl groups, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol typically involves the bromination of precursor compounds. One common method involves the bromination of 1,4-dihydroxybenzene derivatives under controlled conditions to introduce bromine atoms at specific positions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex brominated compounds and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism by which 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a similar brominated structure.
2,3,5,6-Tetrabromo-1,4-benzoquinone: Another brominated compound with applications in organic synthesis.
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Used in the production of brominated polymers and materials.
Uniqueness
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Properties
CAS No. |
83929-75-3 |
|---|---|
Molecular Formula |
C12H14Br4O6 |
Molecular Weight |
573.85 g/mol |
IUPAC Name |
3-[2,3,5,6-tetrabromo-4-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14Br4O6/c13-7-9(15)12(22-4-6(20)2-18)10(16)8(14)11(7)21-3-5(19)1-17/h5-6,17-20H,1-4H2 |
InChI Key |
ROSDSUUTOMDJRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC1=C(C(=C(C(=C1Br)Br)OCC(CO)O)Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



